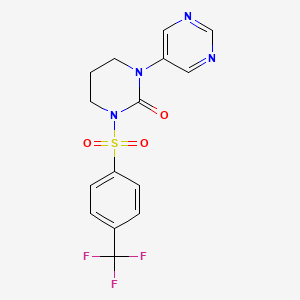
1-(Pyrimidin-5-yl)-3-((4-(trifluoromethyl)phenyl)sulfonyl)tetrahydropyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AMS-17 is a potent inhibitor of the NLRP3 inflammasome, a multiprotein complex involved in the activation of inflammatory responses. This compound has shown significant efficacy in suppressing microglia activation both in vitro and in vivo. Additionally, AMS-17 exhibits inhibitory effects on various cytokines, such as caspase-1, tumor necrosis factor-alpha, interleukin-1 beta, and inducible nitric oxide synthase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMS-17 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions for AMS-17 are proprietary and not publicly disclosed. general synthetic strategies for similar compounds typically involve:
Formation of Core Structure: This step involves the construction of the core molecular framework through reactions such as cyclization, condensation, or coupling reactions.
Functional Group Modifications: Introduction of functional groups that enhance the compound’s activity, stability, or solubility. This may involve reactions like alkylation, acylation, or halogenation.
Purification and Characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance and mass spectrometry.
Industrial Production Methods
Industrial production of AMS-17 would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring consistency and purity of the final product. This may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Automated Purification Systems: For large-scale purification.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
AMS-17 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can affect the compound’s stability.
Substitution: Replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
AMS-17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NLRP3 inflammasome and related pathways.
Biology: Investigated for its effects on microglia activation and cytokine production.
Medicine: Potential therapeutic applications in treating inflammatory diseases, neurodegenerative disorders, and autoimmune conditions.
Industry: Utilized in the development of anti-inflammatory drugs and as a reference compound in pharmaceutical research.
Mechanism of Action
AMS-17 exerts its effects by inhibiting the NLRP3 inflammasome, a key regulator of the inflammatory response. The compound binds to the NLRP3 protein, preventing its activation and subsequent formation of the inflammasome complex. This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as caspase-1, tumor necrosis factor-alpha, and interleukin-1 beta .
Comparison with Similar Compounds
Similar Compounds
MCC950: Another potent NLRP3 inhibitor with similar anti-inflammatory properties.
CY-09: A small molecule inhibitor of NLRP3 with distinct structural features.
OLT1177: An orally active NLRP3 inhibitor with demonstrated efficacy in preclinical models.
Uniqueness of AMS-17
AMS-17 is unique due to its strong inhibitory effects on microglia activation and its ability to suppress multiple cytokines simultaneously. This broad-spectrum activity makes it a valuable tool in studying inflammatory pathways and developing new therapeutic strategies.
Properties
Molecular Formula |
C15H13F3N4O3S |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
1-pyrimidin-5-yl-3-[4-(trifluoromethyl)phenyl]sulfonyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C15H13F3N4O3S/c16-15(17,18)11-2-4-13(5-3-11)26(24,25)22-7-1-6-21(14(22)23)12-8-19-10-20-9-12/h2-5,8-10H,1,6-7H2 |
InChI Key |
SNZNLNYLUJNKLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N(C1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CN=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















